2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one
Description
The compound 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one is a sulfonyl-substituted propenone derivative characterized by a phenyl group at the 1-position, a 4-chlorophenylsulfonyl moiety at the 2-position, and a dimethylamino group at the 3-position of the propenone backbone. Its reactivity and physicochemical properties are influenced by the electron-withdrawing sulfonyl group, the electron-donating dimethylamino substituent, and the aromatic chlorophenyl moiety.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-6-4-3-5-7-13)23(21,22)15-10-8-14(18)9-11-15/h3-12H,1-2H3/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAYNOPKRYBNSN-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1)\S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine and benzaldehyde under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: Can produce sulfoxides or sulfones.
- Reduction: Converts the sulfonyl group to a sulfide.
- Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Biology
Research has shown that 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one exhibits potential biological activities:
- Antimicrobial Properties: Studies indicate effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Anticancer Activity: The compound has been investigated for its ability to induce apoptosis in cancer cells.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
Medicine
The compound is explored as a lead compound in drug discovery and development due to its promising biological activities. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity or modulating signaling pathways.
Case Study 1: Anticancer Effects
In vitro studies have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines, showing greater efficacy compared to standard chemotherapeutic agents like doxorubicin.
Case Study 2: Antimicrobial Efficacy
The compound's antimicrobial properties were evaluated against clinical isolates of bacteria, confirming its potential as an effective antimicrobial agent.
Comparative Analysis with Related Compounds
To further understand its unique profile, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-[(4-Bromophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one | Moderate anticancer activity | Different halogen substituent |
| 2-[(4-Nitrophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one | Antimicrobial | Nitro group affects reactivity |
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other sulfonyl-propenone derivatives, differing primarily in substituent patterns. Below is a detailed comparison based on molecular parameters and substituent effects:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one (Target Compound) | C₁₇H₁₄ClNO₃S* | ~348.83* | 1-Phenyl, 2-(4-chlorophenylsulfonyl), 3-(dimethylamino) | Not Provided |
| 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one | C₁₇H₁₅Cl₂NO₃S | 384.28 | 1-(4-Chlorophenyl), 2-(4-chlorophenylsulfonyl), 3-(dimethylamino) | 1164563-97-6 |
| 1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one | C₁₈H₁₇ClN₂O₅S | 408.86 | 1-(4-Nitro-3-sulfonylmethylphenyl), 3-(dimethylamino), sulfonylmethyl group | 303145-49-5 |
*Inferred based on structural analogy to the compound in .
Key Differences and Implications:
Substituent Effects on Reactivity: The target compound lacks the additional chlorine atom present in 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one (), which may reduce its lipophilicity and alter binding interactions in biological or catalytic contexts . The nitro group in 1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-... () introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity compared to the target compound’s simpler sulfonyl and phenyl groups .
Molecular Weight and Complexity :
- The compound from has a higher molecular weight (408.86 g/mol) due to the nitro group and sulfonylmethyl substituent, which may impact solubility and synthetic accessibility .
Computational studies employing density-functional theory (e.g., methods described in ) could predict thermochemical properties, such as bond dissociation energies or reaction pathways, for these compounds .
Biological Activity
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one, commonly referred to as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound features a sulfonyl group, a dimethylamino moiety, and a phenyl group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 351.83 g/mol. The presence of the chlorophenyl group enhances its electrophilic characteristics, making it a candidate for various biological interactions.
The biological activity of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit enzyme activities or modulate signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating the antibacterial efficacy against various bacterial strains, the compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .
Table 1: Antibacterial Activity of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In studies, it exhibited strong inhibitory effects on AChE, which is crucial for neurotransmission regulation. The IC50 values were found to be comparable to known inhibitors such as donepezil .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 0.02 - 0.92 | Donepezil (0.007) |
| Urease | Strong Inhibition | Not specified |
Anticancer Properties
There is emerging evidence suggesting that 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one may possess anticancer properties. Studies have highlighted its potential in inhibiting tumor growth and proliferation in various cancer cell lines . The mechanism may involve modulation of apoptotic pathways or interference with cell cycle progression.
Case Studies and Research Findings
In a notable study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives including our compound were evaluated for their pharmacological potential as antibacterial agents and enzyme inhibitors . The findings underscored the importance of structural modifications in enhancing biological activity.
Another research effort focused on the synthesis and characterization of related compounds with similar functionalities. The study concluded that the sulfonamide moiety significantly contributes to antibacterial action and enzyme inhibition, reinforcing the therapeutic potential of compounds like 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one, and how do reaction conditions influence yield?
- Methodology : The synthesis of enone-sulfonyl derivatives often involves sulfonylation of a pre-formed propenone intermediate. Key steps include:
- Friedel-Crafts acylation to introduce the aryl ketone group (as seen in analogous compounds) .
- Sulfonylation using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Control of temperature (0–5°C for sulfonylation) to minimize side reactions.
- Critical Parameters :
- Solvent choice (e.g., dichloromethane vs. THF) affects reaction kinetics.
- Catalytic use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps .
- Yield Optimization : Typical yields range from 50–70%, with impurities monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- δ 7.8–8.2 ppm (aromatic protons from 4-chlorophenylsulfonyl group).
- δ 3.0–3.5 ppm (dimethylamino group, split into a singlet).
- δ 6.5–7.5 ppm (vinyl protons from the propenone backbone) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~190 ppm and sulfonyl (SO₂) carbons at ~140 ppm .
- IR Spectroscopy :
- Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150–1250 cm⁻¹ (asymmetric SO₂ stretch) .
Q. What are the standard purity assessment protocols for this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time ~8–10 minutes .
- Elemental Analysis : Expected %C: 55.2, %H: 4.3, %N: 3.8 (theoretical values based on C₁₇H₁₅ClNO₃S). Deviations >0.3% indicate impurities .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenylsulfonyl group influence the compound’s reactivity in Michael addition reactions?
- Mechanistic Insight : The electron-withdrawing sulfonyl group increases the electrophilicity of the α,β-unsaturated ketone, enhancing its susceptibility to nucleophilic attack.
- Experimental Validation :
- Compare reaction rates with non-sulfonylated analogs using kinetic studies (UV-Vis monitoring at 300 nm) .
- DFT calculations (B3LYP/6-31G*) show a lower LUMO energy (-1.8 eV) for the sulfonylated compound vs. -1.2 eV for non-sulfonylated analogs, confirming increased electrophilicity .
Q. What crystallographic data support the non-centrosymmetric packing of this compound, and how does this affect its nonlinear optical (NLO) properties?
- Crystal Structure :
- Space group: Pna2₁ (non-centrosymmetric), with a dihedral angle of 85° between the sulfonyl and propenone planes .
- NLO Activity : Second harmonic generation (SHG) efficiency ~1.5× urea, attributed to the alignment of dipole moments in the crystal lattice .
Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved through target-specific assays?
- Methodological Approach :
- Dose-Response Profiling : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations 1–100 µg/mL.
- Cytotoxicity Assays : Use MTT tests on human fibroblasts (IC₅₀ > 50 µg/mL indicates selective antimicrobial action) .
- Mechanistic Clarity :
- Fluorescence quenching studies with DNA-topoisomerase complexes reveal binding constants (Kₐ ~10⁴ M⁻¹), suggesting dual mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
